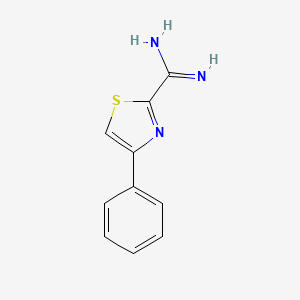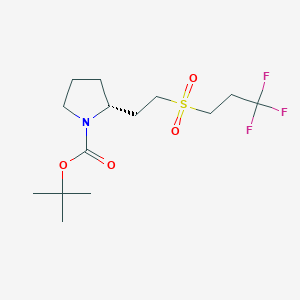
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, a benzyl group, and a dioxoimidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate typically involves the reaction of benzylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, and using a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxoimidazolidine ring to a dihydroimidazolidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation states.
Reduction: Formation of dihydroimidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
科学的研究の応用
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dioxoimidazolidine ring structure allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
Ethyl 1-benzyl-2,5-dioxoimidazolidine-4-carboxylate: Similar structure but lacks the methyl group at the 3-position.
Ethyl 1-phenyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate: Similar structure but has a phenyl group instead of a benzyl group.
Ethyl 1-benzyl-3-methyl-2,5-dioxopyrrolidine-4-carboxylate: Similar structure but has a pyrrolidine ring instead of an imidazolidine ring.
Uniqueness
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
特性
CAS番号 |
56598-92-6 |
|---|---|
分子式 |
C14H16N2O4 |
分子量 |
276.29 g/mol |
IUPAC名 |
ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-13(18)11-12(17)16(14(19)15(11)2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChIキー |
YJCCBKGIATYQDZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=O)N(C(=O)N1C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


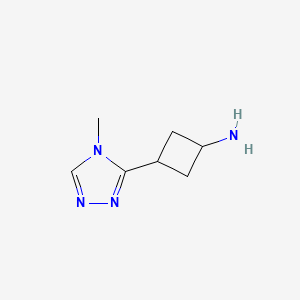

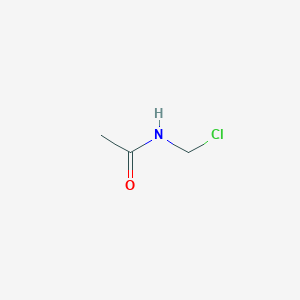
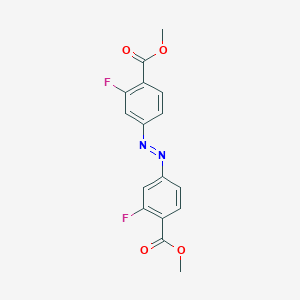
![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)

![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)


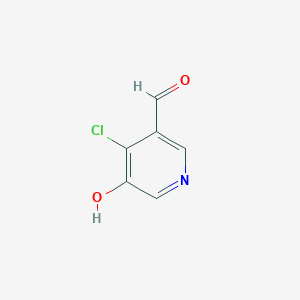
![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
